molecular formula C11H12N2O B1660065 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol CAS No. 71292-44-9

1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol

Cat. No.: B1660065
CAS No.: 71292-44-9
M. Wt: 188.23 g/mol
InChI Key: CAUOZELWKCAZSL-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as core structures in various pharmaceuticals

Scientific Research Applications

1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol has several applications in scientific research:

    Medicinal Chemistry: It serves as a core structure in the development of various pharmaceuticals, including anti-inflammatory and anticancer agents.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and dyes.

Future Directions

The future directions for “1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol” and its derivatives could involve further exploration of their potential cytotoxic activities . Additionally, the development of new synthetic techniques and biological activity related to pyrazole derivatives could be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with acetylacetone under acidic conditions. The reaction typically proceeds as follows:

    Reactants: Phenylhydrazine and acetylacetone.

    Conditions: Acidic medium, often using hydrochloric acid as a catalyst.

    Procedure: The reactants are mixed and heated under reflux for several hours. The product is then isolated by filtration and purified through recrystallization.

Another method involves the cyclization of 1,3-diketones with hydrazines. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5-pyrazolone: Similar in structure but lacks the phenyl group.

    1-Phenyl-3-methyl-5-pyrazolone: Similar but with different substitution patterns.

    3,5-Dimethyl-1-phenylpyrazole: Another related compound with variations in the substitution pattern.

Uniqueness

1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1,3-dimethyl-5-phenylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-11(14)10(13(2)12-8)9-6-4-3-5-7-9/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUOZELWKCAZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500469
Record name 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71292-44-9
Record name 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-5-phenyl-1H-pyrazol-4-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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